REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:3]=1[C:4]#[N:5].[NH:11]1[CH2:15][CH2:14][CH2:13][C:12]1=[O:16].C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:10][C:7]1[CH:8]=[CH:9][C:2]([N:11]2[CH2:15][CH2:14][CH2:13][C:12]2=[O:16])=[C:3]([CH:6]=1)[C:4]#[N:5] |f:2.3.4,6.7.8.9.10|
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Name
|
|
Quantity
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139 mL
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Type
|
reactant
|
Smiles
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BrC1=C(C#N)C=C(C=C1)Cl
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Name
|
|
Quantity
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7.9 mL
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Type
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reactant
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Smiles
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N1C(CCC1)=O
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Name
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cesium carbonate
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Quantity
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45.2 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
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4,5-bis(biphenylphosphino)-9,9-dimethylxanthine
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Quantity
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2 g
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Type
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reactant
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Smiles
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|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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|
Quantity
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1.59 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 3 hr
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Duration
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3 h
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate and water
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Type
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FILTRATION
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Details
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The organic layer was filtered through celite
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Type
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WASH
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Details
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washed with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The filtrate was dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
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Type
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CUSTOM
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Details
|
The obtained residue was purified by column chromatography (ethyl acetate:hexane=1:10→1:1)
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C#N)C1)N1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |